N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide
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Description
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) on the metabolism of chloroacetamide herbicides (such as acetochlor and alachlor) in human and rat liver microsomes suggests a complex metabolic activation pathway leading to DNA-reactive products. This study could inform on potential toxicological pathways and metabolism studies for related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Green Synthesis of Azo Disperse Dyes Intermediates
Zhang Qun-feng (2008) discussed the green synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, highlighting the use of novel catalysts for efficient and selective production. This research could provide insights into environmentally friendly synthetic routes applicable to similar compounds (Zhang, 2008).
Polymeric Derivatives with Pharmacological Activity
The synthesis and characterization of polymeric derivatives of 4-methoxyphenylacetic acid, reported by Román and Gallardo (1992), reveal potential for designing polymers with embedded pharmacological activity. This methodology could be applied to create polymers based on N-(4-methoxyphenyl)-2-(4-(methylthio)phenyl)acetamide for various applications (Román & Gallardo, 1992).
Environmental Impact of Herbicide Metabolites
Studies on the environmental fate of herbicide metabolites, like those by Pignatello and Sun (1995), examine the breakdown and mineralization of compounds such as metolachlor in water. Insights from this research could inform environmental risk assessments for related acetamide derivatives (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-19-14-7-5-13(6-8-14)17-16(18)11-12-3-9-15(20-2)10-4-12/h3-10H,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYNFYWUCKROLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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